N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC16110460
Molecular Formula: C26H25N5O4S
Molecular Weight: 503.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25N5O4S |
|---|---|
| Molecular Weight | 503.6 g/mol |
| IUPAC Name | N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H25N5O4S/c1-33-21-12-10-19(11-13-21)25-29-30-26(31(25)20-7-5-4-6-8-20)36-17-24(32)28-27-16-18-9-14-22(34-2)23(15-18)35-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+ |
| Standard InChI Key | DGMSRYAZDXFZLA-JVWAILMASA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OC)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound features a triazole core substituted with phenyl and methoxyphenyl groups, coupled to a hydrazone moiety derived from 3,4-dimethoxybenzaldehyde. The 4H-1,2,4-triazol-3-yl ring is linked via a sulfanyl group to an acetohydrazide chain, which forms a Schiff base with the aldehyde component. Key functional groups include:
-
Triazole ring: Known for metabolic stability and hydrogen-bonding capabilities.
-
Methoxyphenyl substituents: Enhance lipophilicity and modulate electronic effects.
-
Hydrazone linkage: Imparts conformational rigidity and chelating potential.
A comparative analysis of analogous compounds (Table 1) highlights structural variations influencing bioavailability and target affinity.
Table 1: Structural and Physicochemical Comparisons
| Compound Feature | N'-[(E)-(3,4-Dimethoxyphenyl)... | EVT-11814268 | VC20120269 |
|---|---|---|---|
| Core structure | 4H-1,2,4-triazol-3-yl | 4H-1,2,4-triazol-3-yl | 4H-1,2,4-triazol-3-yl |
| Aromatic substituents | 4-methoxyphenyl, phenyl | 3,4-dimethoxyphenyl | 5-bromothiophen-2-yl |
| Hydrazide moiety | Acetohydrazide | Acetohydrazide | Acetohydrazide |
| Molecular weight (g/mol) | ~550 (estimated) | 558.5 | 558.5 |
| Key functional groups | Methoxy, sulfanyl, hydrazone | Dihydroxyphenyl, sulfanyl | Bromothiophene, sulfanyl |
Synthesis and Characterization
Analytical Validation
Structural confirmation employs:
-
NMR spectroscopy: Characteristic signals for methoxy protons (~δ 3.8–4.0 ppm) and hydrazone imine protons (~δ 8.2–8.5 ppm).
-
Mass spectrometry: Molecular ion peaks consistent with the calculated molecular weight (e.g., m/z 551.2 for [M+H]+).
-
X-ray crystallography: Resolves stereochemistry of the hydrazone E-configuration, critical for bioactivity.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Triazole-hydrazone hybrids exhibit broad-spectrum antimicrobial activity by inhibiting fungal cytochrome P450 enzymes and bacterial cell wall synthesis. For example, the bromothiophene analog VC20120269 demonstrates MIC values of 4–8 µg/mL against Staphylococcus aureus and Candida albicans, suggesting similar potential for the target compound.
Enzyme Inhibition
Hydrazones are potent inhibitors of xanthine oxidase and monoamine oxidase due to their metal-chelating capacity. The sulfanyl group in this compound could enhance binding to enzyme active sites, as seen in related compounds showing 80–90% inhibition at 10 µM concentrations.
Pharmacological Applications
Drug Development Prospects
The compound’s multifunctional architecture positions it as a candidate for:
-
Antifungal agents: Targeting lanosterol 14α-demethylase in pathogenic fungi.
-
Chemotherapeutic adjuvants: Synergizing with platinum-based drugs to overcome resistance.
-
Neuroprotective agents: Scavenging reactive oxygen species in neurodegenerative models.
Table 2: Therapeutic Indications and Supporting Evidence
| Application | Mechanism | Analogous Compound Evidence |
|---|---|---|
| Antifungal | CYP450 inhibition | VC20120269: MIC = 4 µg/mL |
| Anticancer | Topoisomerase II inhibition | EVT-11814268: IC50 = 12.5 µM |
| Antioxidant | ROS scavenging | EVT-11819524: 85% inhibition |
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematically varying methoxy and phenyl substituents to optimize potency and pharmacokinetics.
-
In Vivo Toxicology: Assessing hepatic metabolism and renal clearance in rodent models.
-
Formulation Development: Enhancing aqueous solubility via prodrug strategies or nanoencapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume